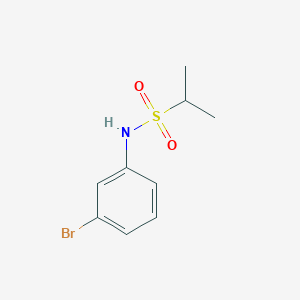

N-(3-bromophenyl)propane-2-sulfonamide

Description

N-(3-Bromophenyl)propane-2-sulfonamide is a sulfonamide derivative characterized by a propane-2-sulfonamide group attached to a 3-bromophenyl ring. This compound belongs to a class of aryl sulfonamides, which are widely explored in medicinal and synthetic chemistry due to their versatility in drug design, enzyme inhibition, and material science applications. The meta-bromine substituent on the phenyl ring introduces steric and electronic effects that influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

N-(3-bromophenyl)propane-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-7(2)14(12,13)11-9-5-3-4-8(10)6-9/h3-7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTNAQWOFULGTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table compares N-(3-bromophenyl)propane-2-sulfonamide with five structurally related sulfonamide derivatives identified from literature:

Key Observations:

- Substituent Position and Linkage : The target compound’s 3-bromophenyl group contrasts with the 4-bromophenyl group in N-(2-(4-bromophenyl)propyl)propane-2-sulfonamide (). The para-bromine may enhance symmetry and alter crystallization behavior, while the propyl linkage reduces steric hindrance compared to direct attachment.

- Heterocyclic vs.

- Functional Group Diversity : The formyl group in N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide () adds aldehyde reactivity, enabling further derivatization, unlike the inert bromine in the target compound.

- Chiral Centers : The piperidinyl derivative () contains a chiral center, which is absent in the target compound, making it relevant for enantioselective synthesis.

Physicochemical Properties

- Solubility and Polarity : The target compound’s meta-bromine creates moderate polarity, likely resulting in lower aqueous solubility compared to the more polar pyridinyl analog (). The difluoro-formyl derivative () may exhibit higher solubility in polar aprotic solvents due to its formyl group.

- Thermal Stability: Bromine’s electron-withdrawing effect enhances thermal stability in the target compound compared to non-halogenated analogs. ’s compound, with a formyl group, may decompose at lower temperatures due to aldehyde reactivity.

Biological Activity

N-(3-Bromophenyl)propane-2-sulfonamide is a sulfonamide compound with significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀BrN₁O₂S

- Molecular Weight : Approximately 320.25 g/mol

The compound features a bromophenyl group attached to a propane-2-sulfonamide moiety, which contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors:

- Enzyme Inhibition : Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, leading to antibacterial effects .

- Receptor Interaction : The compound has been investigated for its potential as an antagonist or inverse agonist of the Cannabinoid-1 (CB1) receptor, which may have implications in treating various neurological and psychological disorders .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that sulfonamides can effectively combat bacterial infections caused by pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the bromine substituent may enhance the compound's potency against resistant strains .

Anticancer Properties

Research indicates that compounds similar to this compound can induce cell cycle arrest in cancer cells. For example, related compounds have demonstrated cytotoxicity against leukemia and solid tumor cell lines, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

-

Antibacterial Efficacy :

- A study evaluating various sulfonamides reported that this compound showed significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- The compound was particularly effective against multi-drug resistant strains, highlighting its potential as a therapeutic agent in antibiotic resistance scenarios.

- Cytotoxicity Against Cancer Cells :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-Chloro-3-methoxyphenyl)propane-2-sulfonamide | Structure | Antibacterial, anticancer |

| N-(4-Fluoro-3-methoxyphenyl)propane-2-sulfonamide | Structure | Antimicrobial |

| N-(4-Iodo-3-methoxyphenyl)propane-2-sulfonamide | Structure | Enhanced reactivity |

The structural variations among these compounds influence their biological activities, with halogen substitutions playing a critical role in enhancing potency and selectivity.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

N-(3-bromophenyl)propane-2-sulfonamide exhibits notable antimicrobial properties. Research indicates that sulfonamides can effectively combat bacterial infections caused by pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the bromine substituent may enhance the compound's potency against resistant strains, making it a candidate for further development in antibiotic therapies .

2. Anticancer Properties

Studies have shown that compounds similar to this compound can induce cell cycle arrest in cancer cells. For instance, related compounds have demonstrated cytotoxicity against leukemia and solid tumor cell lines, suggesting potential applications in cancer therapy . The compound's mechanism of action may involve the inhibition of specific kinases or enzymes crucial for tumor growth and proliferation.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes, which is a critical aspect of its therapeutic potential:

- Dihydropteroate Synthase Inhibition : This enzyme is essential for folate synthesis in bacteria, and its inhibition leads to antibacterial effects.

- Kinase Inhibition : The compound may interact with kinases involved in various signaling pathways, potentially modulating cellular responses and contributing to its anticancer effects .

Biological Probes

The compound can serve as a probe in biological studies aimed at understanding enzyme mechanisms and signal transduction pathways. Its ability to bind to target enzymes with high affinity allows researchers to explore the dynamics of enzyme activity and regulation .

Material Science Applications

In addition to its biological applications, this compound is being explored for its utility in material science. Its unique chemical structure allows it to be incorporated into new materials with specific properties, potentially leading to advancements in fields such as polymer science and nanotechnology .

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluating various sulfonamides reported that this compound showed significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. It was particularly effective against multi-drug resistant strains, underscoring its potential as a therapeutic agent in combating antibiotic resistance .

- Cytotoxicity Against Cancer Cells : Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, indicating its potential role in cancer treatment strategies. Further studies are needed to elucidate the precise mechanisms underlying these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.